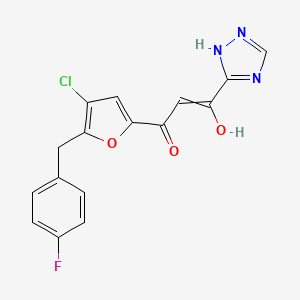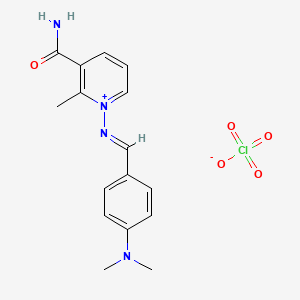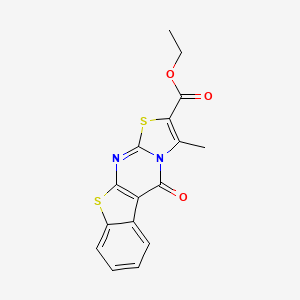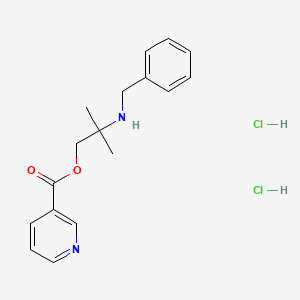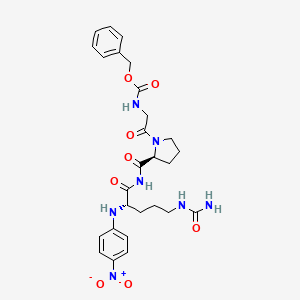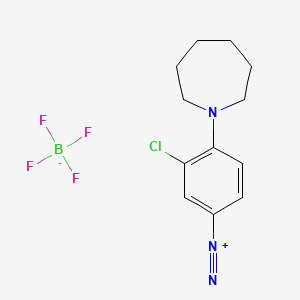
3-Chloro-4-hexahydro-1H-azepin-1-yl-benzenediazonium tetrafluoroborate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Chloro-4-hexahydro-1H-azepin-1-yl-benzenediazonium tetrafluoroborate is a chemical compound with the molecular formula C12H15BClF4N3 It is known for its unique structure, which includes a diazonium group, a chloro-substituted benzene ring, and a hexahydro-1H-azepin-1-yl moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-hexahydro-1H-azepin-1-yl-benzenediazonium tetrafluoroborate typically involves the diazotization of 3-chloro-4-hexahydro-1H-azepin-1-yl-benzene. The process begins with the preparation of the amine precursor, followed by its conversion to the diazonium salt. The reaction conditions often include the use of nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) at low temperatures to stabilize the diazonium ion. The final step involves the addition of tetrafluoroboric acid to precipitate the diazonium tetrafluoroborate salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often incorporating continuous flow reactors and automated systems to control reaction parameters precisely. Safety measures are crucial due to the potential hazards associated with diazonium compounds.
化学反応の分析
Types of Reactions
3-Chloro-4-hexahydro-1H-azepin-1-yl-benzenediazonium tetrafluoroborate undergoes various chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by other nucleophiles, such as halides, cyanides, or hydroxides, leading to the formation of substituted benzene derivatives.
Coupling Reactions: It can participate in azo coupling reactions with phenols or aromatic amines to form azo compounds, which are often used as dyes.
Reduction Reactions: The diazonium group can be reduced to form the corresponding amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include potassium iodide, copper(I) chloride, and sodium cyanide. These reactions are typically carried out in aqueous or alcoholic solutions at low temperatures.
Coupling Reactions: Phenols or aromatic amines are used as coupling partners, often in the presence of a base such as sodium hydroxide.
Reduction Reactions: Reducing agents like sodium sulfite or stannous chloride are used under acidic conditions.
Major Products Formed
Substitution Reactions: Products include 3-chloro-4-hexahydro-1H-azepin-1-yl-benzene derivatives with various substituents.
Coupling Reactions: Azo compounds with vibrant colors.
Reduction Reactions: The corresponding amine, 3-chloro-4-hexahydro-1H-azepin-1-yl-benzene.
科学的研究の応用
3-Chloro-4-hexahydro-1H-azepin-1-yl-benzenediazonium tetrafluoroborate has several applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules, particularly in the formation of azo compounds and substituted benzene derivatives.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.
Industry: It is used in the production of dyes and pigments due to its ability to form stable azo compounds.
作用機序
The mechanism of action of 3-Chloro-4-hexahydro-1H-azepin-1-yl-benzenediazonium tetrafluoroborate involves the formation of reactive intermediates, such as diazonium ions, which can undergo various chemical transformations. These intermediates can interact with nucleophiles, leading to substitution or coupling reactions. The molecular targets and pathways involved depend on the specific reaction and the nature of the nucleophile.
類似化合物との比較
Similar Compounds
- 4-Chloro-3-nitrobenzenediazonium tetrafluoroborate
- 3-Bromo-4-hexahydro-1H-azepin-1-yl-benzenediazonium tetrafluoroborate
- 4-Methyl-3-hexahydro-1H-azepin-1-yl-benzenediazonium tetrafluoroborate
Uniqueness
3-Chloro-4-hexahydro-1H-azepin-1-yl-benzenediazonium tetrafluoroborate is unique due to its specific substitution pattern and the presence of the hexahydro-1H-azepin-1-yl group. This structural feature imparts distinct reactivity and potential applications compared to other diazonium compounds. Its ability to form stable azo compounds and undergo various substitution reactions makes it valuable in synthetic chemistry and industrial applications.
特性
CAS番号 |
84604-31-9 |
|---|---|
分子式 |
C12H15BClF4N3 |
分子量 |
323.53 g/mol |
IUPAC名 |
4-(azepan-1-yl)-3-chlorobenzenediazonium;tetrafluoroborate |
InChI |
InChI=1S/C12H15ClN3.BF4/c13-11-9-10(15-14)5-6-12(11)16-7-3-1-2-4-8-16;2-1(3,4)5/h5-6,9H,1-4,7-8H2;/q+1;-1 |
InChIキー |
KSNOQBZKQUBLEI-UHFFFAOYSA-N |
正規SMILES |
[B-](F)(F)(F)F.C1CCCN(CC1)C2=C(C=C(C=C2)[N+]#N)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


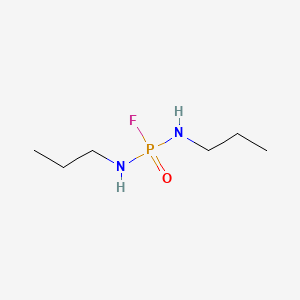

![1-[4-(Dimethylamino)phenyl]-5-(4-methylphenyl)penta-1,4-dien-3-one](/img/structure/B12694834.png)
